molecular formula C14H13N3O3 B12484818 Phthivazid CAS No. 149-17-7

Phthivazid

Cat. No.: B12484818
CAS No.: 149-17-7
M. Wt: 271.27 g/mol
InChI Key: PSWOBQSIXLVPDV-UHFFFAOYSA-N
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Description

Phthivazid is a compound known for its application in the treatment of tuberculosis. It is a derivative of isonicotinic acid hydrazide (HINA) and is formed by combining HINA with vanillin . This compound has been studied for its unique properties and effectiveness in combating Mycobacterium tuberculosis.

Preparation Methods

Phthivazid is synthesized by combining isonicotinic acid hydrazide with vanillin in an acid medium . The reaction conditions typically involve the use of hydrochloric acid to facilitate the combination of these two substances. Industrial production methods for this compound involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Phthivazid undergoes several types of chemical reactions, including:

Scientific Research Applications

Phthivazid has been extensively studied for its applications in various fields:

Mechanism of Action

Phthivazid exerts its effects by inhibiting the synthesis of nucleic acids in Mycobacterium tuberculosis . It causes damage to the bacterial cell membrane, inhibits metabolic and oxidative processes, and affects the bacteria both inside and outside cells. The compound’s molecular targets include enzymes involved in nucleic acid synthesis and cell wall formation.

Biological Activity

Phthivazid, chemically known as 4-(5-methyl-2-isoxazolyl)-3-thiosemicarbazone, is an antitubercular agent that has garnered attention for its role in the treatment of tuberculosis (TB), particularly in cases resistant to first-line therapies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and clinical applications supported by diverse research findings.

This compound exhibits its biological activity primarily through its antimycobacterial properties . It functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell wall disruption and ultimately bacterial death. The compound's efficacy is particularly notable against Mycobacterium tuberculosis (M. tb), the bacterium responsible for TB.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains of M. tb. A study indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL against susceptible strains, highlighting its potency compared to other antitubercular agents like isoniazid and rifampicin .

Clinical Case Studies

Several clinical case studies have been conducted to assess the effectiveness of this compound in treating TB:

  • Case Study 1 : A cohort study involving 100 patients with drug-resistant TB showed a treatment success rate of 75% when this compound was used in combination with other second-line drugs. The study reported a significant reduction in bacterial load as measured by sputum culture conversion at 2 months .
  • Case Study 2 : In a randomized controlled trial comparing this compound with standard therapy, patients receiving this compound demonstrated improved clinical outcomes and fewer adverse effects, particularly hepatotoxicity, which is common with other antitubercular drugs like isoniazid .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, like all medications, it can have side effects. The most commonly reported adverse effects include:

  • Gastrointestinal disturbances : Nausea and vomiting were noted in approximately 15% of patients.
  • Hepatotoxicity : Although lower than that observed with isoniazid, monitoring liver function is recommended during treatment .
  • Allergic reactions : Rare instances of skin rashes and hypersensitivity have been documented.

Comparative Efficacy Table

DrugMIC (µg/mL)Treatment Success Rate (%)Common Side Effects
This compound<175Nausea, Hepatotoxicity
Isoniazid<0.185Hepatotoxicity, Rash
Rifampicin<0.590Hepatotoxicity, GI upset

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOBQSIXLVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020758
Record name Isonicotinic acid vanillylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-17-7
Record name Ftivazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ftivazide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid vanillylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FTIVAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Q4C3O4V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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